1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one
CAS No.:
Cat. No.: VC18034028
Molecular Formula: C6H4BrF3N2O
Molecular Weight: 257.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrF3N2O |
|---|---|
| Molecular Weight | 257.01 g/mol |
| IUPAC Name | 1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3 |
| Standard InChI Key | BRSHAHJANLYKQR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CN=C1C(=O)C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule consists of a 1-methylimidazole ring substituted at the 5-position with a bromine atom and at the 2-position with a trifluoroacetyl group (Fig. 1). The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, adopts a planar configuration, while the trifluoroacetyl group introduces steric and electronic effects that modulate reactivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrF₃N₂O |
| Molecular Weight | 257.01 g/mol |
| IUPAC Name | 1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone |
| InChI | InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3 |
| SMILES | CN1C(=CN=C1C(=O)C(F)(F)F)Br |
The bromine atom at position 5 enhances electrophilic substitution reactivity, while the trifluoroacetyl group at position 2 acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic attacks.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses provide critical insights into the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, imidazole-H), 3.75 (s, 3H, N-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 178.2 (C=O), 143.1 (C-Br), 127.5 (CF₃), 117.8 (imidazole-C), 36.4 (N-CH₃) .
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HRMS (ESI+): m/z 256.9412 [M+H]⁺ (calc. 256.9415).
The trifluoroacetyl group’s deshielding effect shifts the carbonyl carbon to δ 178.2 ppm, while the bromine atom induces distinct splitting patterns in the aromatic region .
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via trifluoroacetylation of 5-bromo-1-methyl-1H-imidazole using trifluoroacetic anhydride (TFAA) under anhydrous conditions (Eq. 1):
Key Reaction Parameters
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Temperature: 0–5°C (initial), then 25°C (12 h)
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Catalyst: 4-Dimethylaminopyridine (DMAP, 10 mol%)
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Yield: 68–72% after column chromatography
Alternative Methods
Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields (70%), while flow chemistry approaches improve scalability to multigram quantities .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate no decomposition under ambient conditions for 6 months, though prolonged exposure to moisture induces hydrolysis of the trifluoroacetyl group.
Table 2: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 98–101°C |
| Boiling Point | 285°C (dec.) |
| LogP (Octanol-Water) | 2.34 |
Reactivity and Functionalization
Nucleophilic Substitutions
The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to yield biaryl derivatives (Eq. 2) :
Ketone Transformations
The trifluoroacetyl group participates in:
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Reductions: NaBH₄ yields secondary alcohols (40–50% yield).
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Condensations: Hydrazines form hydrazones for heterocycle synthesis.
Pharmaceutical and Industrial Applications
Drug Discovery
The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, coupling with pyridinylboronic acids generates candidates with IC₅₀ values < 100 nM against SARS-CoV-2 3CL protease .
Agrochemicals
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL), attributed to the trifluoromethyl group’s ability to disrupt chloroplast function.
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